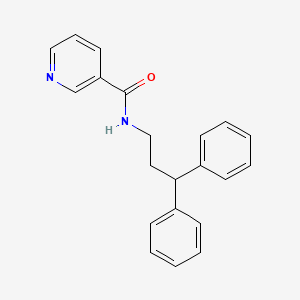

N-(3,3-diphenylpropyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,3-Diphenylpropyl)pyridine-3-carboxamide is a synthetic amide derivative characterized by a pyridine-3-carboxamide moiety linked to a 3,3-diphenylpropyl chain. This compound has garnered attention primarily for its role as a soluble epoxide hydrolase (sEH) inhibitor, a key enzyme involved in the metabolism of epoxy fatty acids, which are implicated in inflammatory and cardiovascular diseases . Structural analyses, such as the crystal structure of sEH (PDB: 3I1Y), reveal that the diphenylpropyl group and pyridine ring contribute to binding interactions with catalytic residues (e.g., Gln384 and Tyr465), enhancing enzyme inhibition . Synthetic routes for this compound often involve amide coupling reactions, as demonstrated in the preparation of structurally related acetamide derivatives (e.g., compound 40005) using sodium iodide and chlorotrimethylsilane in acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 3,3-diphenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural variations and functional implications among N-(3,3-diphenylpropyl)pyridine-3-carboxamide and analogous compounds:

Key Observations :

- The diphenylpropyl group is critical for sEH binding across analogs, but substituents on the aromatic or heterocyclic moieties modulate potency. For instance, replacing pyridine-3-carboxamide with nicotinamide reduces sEH inhibition efficacy due to altered hydrogen-bonding capacity .

- Bulky substituents (e.g., iodophenyl in ) may hinder enzyme access, while electron-withdrawing groups (e.g., sulfonic acid in ) enhance polarity but reduce membrane permeability.

Physicochemical Properties

The table below compares molecular weight, solubility, and lipophilicity (LogP):

Key Observations :

- The diphenylpropyl chain contributes to high molecular weight (>400 g/mol) and lipophilicity (LogP ~4.5), which may limit bioavailability but enhance blood-brain barrier penetration .

- Smaller analogs (e.g., trifluoromethyl derivative in ) exhibit lower LogP, suggesting improved solubility but reduced target affinity.

Key Observations :

- The target compound exhibits nanomolar sEH inhibition, outperforming nicotinamide derivatives .

- Acetamide analogs (e.g., 40005) lack direct sEH activity but show antioxidant properties, highlighting the importance of the pyridine-3-carboxamide group for enzyme targeting .

Biological Activity

N-(3,3-diphenylpropyl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a member of the nicotinamide derivative family, characterized by a diphenylpropyl substituent on the nitrogen atom of the pyridine ring. This structural feature may enhance its biological activity compared to other related compounds.

Research indicates that this compound may exert its effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This inhibition could play a crucial role in its anticancer properties.

- Receptor Activation : It may mimic natural ligands to activate certain receptors, influencing cellular signaling pathways that are vital for cell survival and proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting a potential application in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound's anticancer activity has been evaluated in several studies. It has shown significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (colon cancer) | 10 | PI3K/AKT pathway inhibition |

| Caco-2 (colorectal adenocarcinoma) | 15 | Induction of apoptosis |

In particular, it has been noted for its ability to alter gene expression related to the PI3K/AKT signaling pathway, which is crucial in many cancers .

Case Studies

-

Antimicrobial Efficacy Study :

A study investigated the antimicrobial effects of this compound against common pathogens. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent. -

Anticancer Mechanism Investigation :

In vitro studies on HCT-116 and Caco-2 cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis markers. The study highlighted the compound's role in downregulating PI3K and AKT gene expression while upregulating pro-apoptotic genes like BAD .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3,3-diphenylpropyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridine-3-carboxamide derivatives typically involves coupling pyridine-3-carboxylic acid with amine precursors. For example, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be used to introduce the diphenylpropyl group. Key variables include solvent choice (e.g., DMSO or DMF), temperature (35–100°C), and catalysts (e.g., copper(I) bromide or cesium carbonate) . Optimization should focus on reaction time (e.g., 24–48 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, pyridine protons typically appear at δ 8.5–9.0 ppm, while aromatic protons in diphenylpropyl groups resonate at δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) with an error margin <5 ppm .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches near 1650–1700 cm−1 and secondary amide (N-H) bands at ~3300 cm−1 .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles.

- Dispose of waste via approved chemical disposal channels, as improper release may pose environmental risks .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer :

- Receptor Selection : Use crystallized targets (e.g., Mycobacterium tuberculosis DNA gyrase or SARS-CoV-2 nucleocapsid proteins) from PDB .

- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations. For example, docking scores (e.g., -8.8 kcal/mol) indicate strong interactions with viral envelope proteins .

- Validation : Compare results with known inhibitors (e.g., diflufenican, a related pyridine-3-carboxamide herbicide ) to assess predictive accuracy.

Q. How can researchers resolve contradictions in reported biological activity data for pyridine-3-carboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Chemistry Africa ) and patents (e.g., European Patent EP4102439A ).

- Experimental Replication : Reproduce assays under standardized conditions (e.g., IC50 measurements in HEK293 cells).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., difluoromethyl vs. trifluoromethyl groups ) to isolate contributing factors.

Q. What in silico ADME/pharmacokinetic parameters should be prioritized for this compound?

- Methodological Answer :

- Lipophilicity (LogP) : Aim for LogP <5 to ensure membrane permeability without excessive hydrophobicity .

- Metabolic Stability : Use SwissADME to predict cytochrome P450 interactions. Substituents like diphenylpropyl may reduce metabolic clearance.

- Toxicity : Screen for hepatotoxicity via ProTox-II, focusing on structural alerts (e.g., aromatic amines) .

Properties

CAS No. |

303064-42-8 |

|---|---|

Molecular Formula |

C21H20N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C21H20N2O/c24-21(19-12-7-14-22-16-19)23-15-13-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,16,20H,13,15H2,(H,23,24) |

InChI Key |

GDHXZIQAOUBZCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.